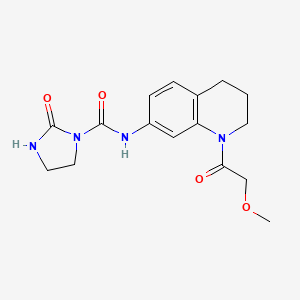
3-Bromo-4,4-dimethylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,4-dimethylpentan-2-one: is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a bromine atom and two methyl groups attached to a pentanone backbone. This compound is widely used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. This reaction is carried out using bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents like ether or THF.
Oxidation: KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted products (e.g., alcohols, amines, thiols).
Reduction: 3-Bromo-4,4-dimethylpentan-2-ol.
Oxidation: 3-Bromo-4,4-dimethylpentanoic acid.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4,4-dimethylpentan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe to investigate biochemical pathways involving brominated ketones.
Industry: In industrial research, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4,4-dimethylpentan-2-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
- 4-Bromo-4-methylpentan-2-one
- 3-Chloro-4,4-dimethylpentan-2-one
- 3-Iodo-4,4-dimethylpentan-2-one
Comparison: Compared to its analogs, 3-Bromo-4,4-dimethylpentan-2-one is unique due to the specific positioning of the bromine atom and the two methyl groups, which influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in various research applications .
Propriétés
IUPAC Name |
3-bromo-4,4-dimethylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEGEGKDYBOBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2839077.png)
![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
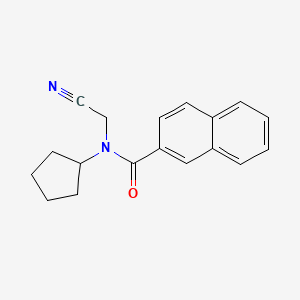
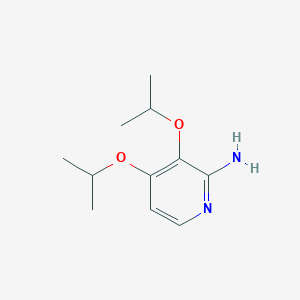
![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)
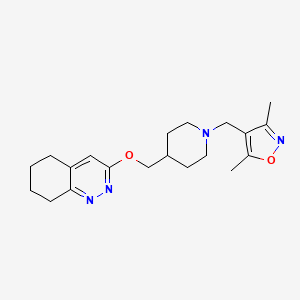
![2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B2839084.png)
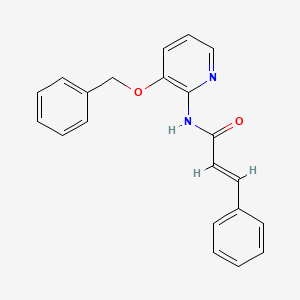
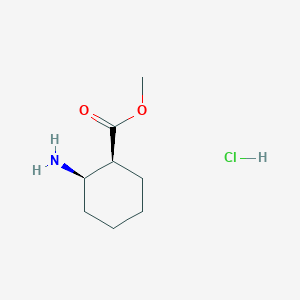
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)
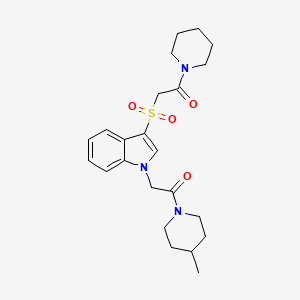
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)
